(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid
Brand Name:
Vulcanchem
CAS No.:
140863-09-8
VCID:
VC21100472
InChI:
InChI=1S/C13H16O4/c1-2-17-13(16)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/t11-/m1/s1
SMILES:
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1
Molecular Formula:
C13H16O4
Molecular Weight:
236.26 g/mol
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid
CAS No.: 140863-09-8
Cat. No.: VC21100472
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140863-09-8 |
|---|---|
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | (3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid |
| Standard InChI | InChI=1S/C13H16O4/c1-2-17-13(16)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/t11-/m1/s1 |
| Standard InChI Key | YRTMKJSCLUJGPA-LLVKDONJSA-N |
| Isomeric SMILES | CCOC(=O)C[C@@H](CC(=O)O)C1=CC=CC=C1 |
| SMILES | CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator